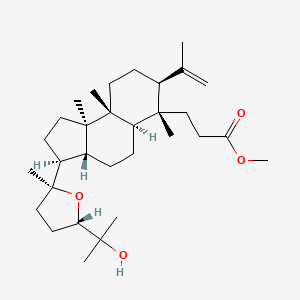

Methyl eichlerianate

Description

Properties

IUPAC Name |

methyl 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-20(2)21-12-18-30(7)24(28(21,5)16-15-26(32)34-9)11-10-22-23(13-17-29(22,30)6)31(8)19-14-25(35-31)27(3,4)33/h21-25,33H,1,10-19H2,2-9H3/t21-,22+,23-,24+,25-,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFMQZXDUHCZFN-GVEJJQTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)OC)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)OC)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Eichlerianate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl eichlerianate is a naturally occurring triterpenoid, a class of organic compounds widely distributed in plants and known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside available information on its biological activities and the experimental protocols relevant to its study. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the known information and provides context based on related compounds and general methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data are readily available from supplier specifications, other key metrics such as melting and boiling points have not been extensively reported in scientific literature.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₂O₄ | [1][2] |

| Molecular Weight | 488.753 g/mol | [1] |

| Physical Description | Powder | [1] |

| Purity | 95% - 99% | [1] |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported |

Spectral Data

Spectroscopic techniques are crucial for the identification and structural elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectral data for this compound are not detailed in the available search results, it is a primary method for its identification.[1] For triterpenoids, ¹H NMR spectra typically show characteristic signals for methyl groups as singlets in the upfield region, olefinic protons in the downfield region, and protons attached to carbons bearing heteroatoms. ¹³C NMR spectra are instrumental in determining the carbon skeleton and the position of functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a methyl ester of a triterpenoid would be expected to show characteristic absorption bands for C-H stretching of alkane groups, a strong C=O stretching band for the ester functional group (typically around 1735-1750 cm⁻¹), and C-O stretching bands.

UV-Vis Spectroscopy

The UV-Vis spectrum would depend on the presence of chromophores within the molecule. For many triterpenoids without extended conjugated systems, the UV absorption is often in the lower wavelength region.

Experimental Protocols

Isolation and Purification of Triterpenoids from Cabralea eichleriana

While a specific protocol for this compound is not available, a general workflow for the isolation of triterpenoids from plant material can be described. This serves as a foundational methodology for researchers.

Diagram 1: General Workflow for Triterpenoid Isolation

Methodology:

-

Collection and Preparation of Plant Material: The seeds of Cabralea eichleriana are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a series of solvents of increasing polarity, such as hexane, chloroform, and methanol, to isolate compounds with different polarities.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system with solvents like hexane and ethyl acetate is typically used to separate the mixture into fractions.

-

Purification: Fractions containing the compound of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are not prominent in the literature. However, the broader class of triterpenoids, particularly those from the Meliaceae family, are known to possess cytotoxic and anti-inflammatory properties. The potential mechanisms of action often involve the modulation of key cellular signaling pathways.

Potential Cytotoxic Activity

Triterpenoids isolated from the Meliaceae family have demonstrated cytotoxic effects against various cancer cell lines. While data for this compound is unavailable, related compounds have shown promise. For instance, other tetranortriterpenoids isolated from Cabralea eichleriana have been studied, suggesting that this plant is a source of bioactive molecules.

Potential Anti-inflammatory Activity

Pentacyclic triterpenoids are recognized for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways.

Diagram 2: Potential Anti-inflammatory Signaling Pathways

-

NF-κB Pathway: Many triterpenoids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Some triterpenoids have been shown to modulate this pathway, leading to anti-inflammatory effects.

-

Akt Pathway: The Akt (Protein Kinase B) signaling pathway is involved in cell survival and proliferation, and its modulation by triterpenoids can contribute to both anti-inflammatory and anti-cancer effects.

Conclusion

This compound is a triterpenoid with a defined chemical formula and molecular weight. While detailed physicochemical and biological data are currently sparse in the public domain, its structural class and origin from Cabralea eichleriana suggest potential for cytotoxic and anti-inflammatory activities. Further research is warranted to fully characterize this compound, including the determination of its melting point, boiling point, and solubility, as well as to elucidate its specific biological mechanisms of action and effects on cellular signaling pathways. The methodologies and contextual information provided in this guide offer a solid foundation for future investigations into this promising natural product.

References

Unveiling Methyl Eichlerianate: A Technical Guide to Its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl eichlerianate, a naturally occurring triterpenoid. The document details its primary botanical sources, comprehensive experimental protocols for its isolation and purification, and available quantitative and spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

This compound is the methyl ester of eichlerianic acid, a dammarane-type triterpenoid. Eichlerianic acid has been successfully isolated from plants belonging to the Meliaceae family, indicating that these are the primary natural sources of this compound, which may be present endogenously or can be derived from the acid during extraction with methanol.

Key botanical sources identified in the literature include:

-

Genus Dysoxylum : Specifically, Dysoxylum lenticellatum. [1]* Genus Aglaia : Including species such as Aglaia silvestris. [2] These genera are known for producing a rich diversity of bioactive triterpenoids. [3][4][5]The isolation of eichlerianic acid and its derivatives is a key area of phytochemical investigation within this plant family. [2][3]

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and spectroscopic properties of this compound and its parent compound, eichlerianic acid.

Table 1: Physicochemical Properties

| Property | Value (Eichlerianic Acid) | Reference |

| Molecular Formula | C₃₀H₅₀O₄ | [3] |

| Molecular Weight | 474.72 g/mol | [3] |

| Stereochemistry | (20S,24S) configuration | [2][3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Table 2: Spectroscopic Data for Eichlerianic Acid

| Spectroscopy Type | Key Data Points | Reference |

| ¹H NMR | Signals for seven tertiary methyl groups (δ 0.8-1.3), ten methylene groups, four methine groups, and a characteristic oxymethine proton at δ 3.63 (H-24), which appears as a double doublet with coupling constants of 5.5 and 9.8 Hz. | [3] |

| ¹³C NMR | Data is used to confirm the (20R,24S) stereochemistry of isoeichlerianic acid by comparison with analogous epoxydammaranes, highlighting the importance of this technique in stereochemical elucidation. | [2] |

| Mass Spectrometry | High-resolution mass spectrometry provides a precise exact mass of 474.37091007 Da, which is crucial for molecular formula confirmation. | [3] |

Experimental Protocols: Isolation and Purification

The following section details a generalized experimental workflow for the isolation of eichlerianic acid from its natural sources. This compound can be obtained through the esterification of the purified eichlerianic acid or may be formed during the extraction process if methanol is used as the solvent.

Extraction

-

Plant Material Preparation : The air-dried and powdered plant material (e.g., stem bark of Dysoxylum lenticellatum) is subjected to extraction.

-

Solvent Extraction : Maceration is performed with a suitable organic solvent. To obtain eichlerianic acid, solvents such as ethyl acetate or a mixture of petrol and ethyl acetate are commonly used. If the target is this compound directly, extraction with methanol can facilitate the esterification of the native acid.

-

Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Separation and Purification

-

Initial Fractionation : The crude extract is typically subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures) is employed to separate the extract into fractions of varying polarity.

-

Fine Purification : Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified using advanced chromatographic techniques. This may involve repeated column chromatography on silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to achieve high purity is often accomplished using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Structural Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy : To identify functional groups such as hydroxyls and carbonyls.

Biological Activity and Potential Applications

Eichlerianic acid and related triterpenoids from the Meliaceae family have demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound.

Table 3: Reported Biological Activities of Eichlerianic Acid

| Activity Type | Description | Reference |

| Cytotoxicity | Shows cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. | [3] |

| Antioxidant | Exhibits strong antioxidant properties, which could be beneficial in combating oxidative stress. | [3] |

| Ichthyotoxicity | Demonstrated ichthyotoxicity against zebrafish (Danio rerio), indicating potent biological activity. | [2] |

The cytotoxic properties of eichlerianic acid suggest that this compound could be a valuable lead compound in the development of novel anticancer agents. The workflow for investigating such potential is outlined below.

This guide provides a foundational understanding of this compound, from its natural origins to its potential for therapeutic development. Further research into its specific biological mechanisms is warranted to fully elucidate its pharmacological potential.

References

The Enigmatic Pathway of Methyl Eichlerianate: A Technical Guide to Its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl eichlerianate, a dammarane-type triterpenoid found predominantly in plants of the Meliaceae family, has garnered significant interest for its potential pharmacological activities. However, the precise biosynthetic pathway leading to its formation remains largely uncharacterized. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, drawing parallels with well-established dammarane-type triterpenoid pathways. Furthermore, it offers detailed experimental protocols for the identification and functional characterization of the key enzymes involved, including oxidosqualene cyclases, cytochrome P450 monooxygenases, and methyltransferases. This document is intended to serve as a foundational resource for researchers aiming to elucidate this pathway, paving the way for metabolic engineering and synthetic biology approaches to enhance the production of this promising bioactive compound.

Introduction

Triterpenoids represent a vast and structurally diverse class of plant secondary metabolites with a wide array of biological functions and pharmacological applications. Among these, dammarane-type triterpenoids, characterized by a tetracyclic core skeleton, are of particular interest due to their reported anti-inflammatory, anti-cancer, and antiviral properties. This compound, a derivative of eichlerianic acid, is a noteworthy dammarane-type triterpenoid isolated from several species of the Aglaia genus within the Meliaceae family. While its chemical structure has been elucidated, the genetic and enzymatic basis of its biosynthesis is yet to be fully uncovered. Understanding this pathway is crucial for harnessing its therapeutic potential through biotechnological production platforms.

This guide outlines a putative biosynthetic pathway for this compound, based on analogous pathways of other dammarane-type triterpenoids, and provides a detailed roadmap for its experimental validation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, leading to the formation of the triterpenoid precursor, 2,3-oxidosqualene. The subsequent steps are hypothesized to involve a series of enzymatic reactions catalyzed by an oxidosqualene cyclase (OSC), cytochrome P450 monooxygenases (P450s), and a methyltransferase (MT).

Key Enzymatic Steps and Homologous Pathways

The proposed pathway can be broken down into three key stages:

-

Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC), likely a dammarenediol-II synthase homolog, is predicted to catalyze the formation of the initial dammarane skeleton. In the biosynthesis of ginsenosides in Panax ginseng, dammarenediol-II synthase plays this crucial role.

-

Oxygenation by Cytochrome P450s: The dammarane skeleton undergoes a series of hydroxylation and oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s), to form Eichlerianic acid. The specific P450s involved are unknown, but it is hypothesized that they belong to the CYP716 family, which is known to be involved in the modification of triterpenoid skeletons. For instance, in ginsenoside biosynthesis, CYP716A47 hydroxylates dammarenediol-II to produce protopanaxadiol.

-

Methylation of Eichlerianic Acid: The final step is the methylation of the carboxylic acid group of Eichlerianic acid to form this compound. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While a specific triterpenoid carboxyl methyltransferase has not been identified for this pathway, numerous O-methyltransferases involved in plant secondary metabolism have been characterized.

Experimental Protocols for Pathway Elucidation

The following sections provide detailed methodologies for the identification and characterization of the enzymes involved in the biosynthesis of this compound.

Identification of Candidate Genes via Transcriptome Analysis

The first step towards elucidating the biosynthetic pathway is to identify the genes encoding the putative enzymes. Transcriptome analysis of a plant known to produce this compound, such as Aglaia species, is a powerful approach.

Experimental Workflow:

Detailed Protocol:

-

Plant Material: Collect various tissues (leaves, stems, roots) from a high-yielding Aglaia species.

-

RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, followed by quality assessment using a spectrophotometer and gel electrophoresis.

-

cDNA Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA and perform high-throughput sequencing using a platform such as Illumina.

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads de novo using software like Trinity. Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

-

Candidate Gene Identification: Identify putative OSC, P450, and methyltransferase genes based on sequence homology to known triterpenoid biosynthetic genes. Perform phylogenetic analysis to further refine the selection of candidates.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into an appropriate expression vector.

Heterologous Expression and Functional Characterization of Candidate Enzymes

To confirm the function of the candidate genes, they can be heterologously expressed in a suitable host system, such as Saccharomyces cerevisiae (yeast).

Experimental Workflow:

Detailed Protocols:

-

Yeast Transformation and Protein Expression:

-

Transform yeast cells with the expression constructs containing the candidate genes.

-

Grow the transformed yeast in appropriate selection media.

-

Induce protein expression according to the specific vector system used.

-

-

In vitro Enzyme Assay for Oxidosqualene Cyclase (OSC):

-

Prepare a crude protein extract from the yeast cells expressing the candidate OSC.

-

Incubate the protein extract with the substrate 2,3-oxidosqualene.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by GC-MS or LC-MS and compare them with authentic standards of dammarane-type triterpenoids.

-

-

In vitro Enzyme Assay for Cytochrome P450s:

-

Isolate microsomes from the yeast cells expressing the candidate P450 and a cytochrome P450 reductase (CPR).

-

Incubate the microsomes with the putative substrate (the product of the OSC reaction) and NADPH.

-

Extract and analyze the products by HPLC-MS.

-

-

In vitro Enzyme Assay for Methyltransferase (MT):

-

Prepare a crude protein extract from the yeast cells expressing the candidate MT.

-

Incubate the protein extract with Eichlerianic acid and S-adenosyl-L-methionine (SAM).

-

Extract and analyze the products by HPLC-MS to detect the formation of this compound.

-

Product Analysis and Structure Elucidation

The products of the enzymatic reactions need to be rigorously identified.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used for the separation and detection of the enzymatic products. By comparing the retention time and mass spectrum of the product with an authentic standard of this compound or Eichlerianic acid, its identity can be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel intermediates or for definitive structure confirmation, large-scale enzyme assays can be performed to produce sufficient material for NMR analysis (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Quantitative Data from Analogous Pathways

While specific quantitative data for the this compound pathway is not yet available, data from the well-studied ginsenoside biosynthesis pathway can provide a reference point for expected enzyme efficiencies.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Source Organism |

| Dammarenediol-II synthase | 2,3-Oxidosqualene | Dammarenediol-II | 15.2 | 0.12 | Panax ginseng |

| CYP716A47 (PPD synthase) | Dammarenediol-II | Protopanaxadiol | ~20 | Not Reported | Panax ginseng |

| CYP716A53v2 (PPT synthase) | Protopanaxadiol | Protopanaxatriol | ~50 | Not Reported | Panax ginseng |

Table 1: Kinetic parameters of enzymes in the ginsenoside biosynthetic pathway. Note: This data is for analogous enzymes and should be used as a general guide.

Conclusion and Future Outlook

The elucidation of the complete biosynthetic pathway of this compound is a critical step towards its sustainable production. The proposed pathway and the detailed experimental protocols provided in this guide offer a clear and actionable framework for researchers in the field. The identification and characterization of the specific OSC, P450s, and methyltransferase will not only deepen our understanding of triterpenoid biosynthesis in the Meliaceae family but also provide the necessary genetic tools for metabolic engineering in microbial or plant chassis. Future efforts can then focus on optimizing the expression of these enzymes and engineering the host's metabolism to achieve high-level production of this compound, thereby unlocking its full therapeutic potential.

Unraveling the Molecular Architecture: A Technical Guide to the Prospective Crystal Structure of Methyl Eichlerianate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl eichlerianate, a triterpenoid of potential interest in phytochemical and pharmacological research, currently lacks a publicly available, experimentally determined crystal structure. This technical guide provides a comprehensive overview of the methodologies that would be employed to elucidate its three-dimensional atomic arrangement. It details the standard experimental protocols for single-crystal X-ray diffraction, from crystallization to structure refinement, and discusses the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural characterization. Furthermore, this document presents the known chemical data for this compound and briefly explores the biological activities of related pentacyclEic triterpenoids, offering context for its potential therapeutic relevance.

Introduction

This compound is a natural product belonging to the vast class of triterpenoids, compounds known for their diverse and potent biological activities.[1][2][3][4][5] The precise three-dimensional structure of a molecule is fundamental to understanding its chemical properties, reactivity, and interactions with biological targets. X-ray crystallography is the gold standard for determining the atomic-level structure of crystalline solids, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.[6][7][8]

As of the date of this publication, a search of crystallographic databases and the scientific literature has not yielded a determined crystal structure for this compound. Therefore, this guide will focus on the established methodologies for such a determination.

Chemical Properties of this compound

While the crystal structure remains to be elucidated, some fundamental chemical information for this compound is available.[9][10]

| Property | Value | Reference |

| Chemical Formula | C₃₁H₅₂O₄ | [9] |

| Molecular Weight | 488.75 g/mol | [10] |

| CAS Number | 56421-12-6 | [9][10] |

| Compound Type | Triterpenoid | [10] |

Experimental Protocol for Crystal Structure Determination

The determination of a small molecule's crystal structure, such as this compound, is a multi-step process.[6][7][8]

The primary and often most challenging step is to obtain a high-quality single crystal.[7] For a small organic molecule, this is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion.

-

Sample Preparation: A highly purified sample of this compound is required. Purity is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.

-

Solvent Selection: A suitable solvent or mixture of solvents in which the compound is moderately soluble is chosen.

-

Slow Evaporation: The purified compound is dissolved in the chosen solvent to near saturation, and the solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the concentration of the compound increases, leading to the formation of single crystals.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

Once a suitable single crystal (typically 0.1-0.5 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer.[8][11][12] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities.[12] These diffraction patterns are recorded by a detector.[8]

The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).[12] The intensities of the diffraction spots are used to calculate the structure factors, from which an initial electron density map is generated.[12]

-

Structure Solution: For small molecules, direct methods are often successful in solving the phase problem and providing an initial model of the molecular structure.

-

Model Building and Refinement: The initial model is then refined against the experimental data. This is an iterative process where the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This process continues until the model converges to a final, accurate representation of the molecular structure.

The workflow for crystal structure determination is illustrated in the following diagram:

The Role of NMR Spectroscopy in Structure Elucidation

While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution.[13][14][15][16][17] For a novel compound like this compound, a full suite of NMR experiments would be essential for its initial characterization and to provide a starting point for understanding its conformation in a biological context.

Key NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[14]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the complete assignment of the molecular skeleton and the relative stereochemistry.[15]

-

NOESY: Can provide information about through-space proximity of atoms, which is crucial for determining the three-dimensional conformation of the molecule in solution.

Biological Context: The Promise of Pentacyclic Triterpenoids

Although specific biological activities for this compound are not extensively documented, the broader class of pentacyclic triterpenoids is renowned for a wide range of pharmacological effects.[1][2][3][4][5] These include:

-

Anti-inflammatory properties[1]

-

Anticancer activity[3]

-

Antiviral effects[1]

-

Hepatoprotective actions[2]

-

Cardioprotective effects[1]

The therapeutic potential of these compounds often stems from their ability to interact with specific proteins and signaling pathways. The determination of the precise 3D structure of this compound would be a critical step in understanding its potential to modulate such biological targets and in guiding the design of more potent and selective derivatives.

Conclusion

The crystal structure of this compound remains an open question in the field of natural product chemistry. This guide has outlined the established and robust methodologies that will be instrumental in its future determination. The elucidation of its three-dimensional structure will undoubtedly provide invaluable insights for chemists, biochemists, and drug development professionals, paving the way for a deeper understanding of its chemical behavior and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. This compound - Wikidata [wikidata.org]

- 10. CAS 56421-12-6 | this compound [phytopurify.com]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Chemical formula and molecular weight of Methyl eichlerianate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available information on Methyl eichlerianate, a triterpenoid compound. The document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and natural product chemistry.

Core Compound Identification

This compound has been identified with the following chemical and physical properties:

| Property | Value | Source |

| Chemical Formula | C₃₁H₅₂O₄ | [1][2] |

| Molecular Weight | 488.753 g/mol | [1] |

| CAS Number | 56421-12-6 | [1] |

| Compound Type | Triterpenoid | [1] |

| Physical Description | Powder | [1] |

| Purity | 95%~99% (as per supplier) | [1] |

| Identification Methods | Mass Spectrometry, NMR | [1] |

Biological Activity and Experimental Data

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental protocols, detailed biological activities, or established signaling pathways for this compound. While the compound is commercially available for research purposes, published studies detailing its pharmacological effects, mechanism of action, or extensive experimental evaluation appear to be limited.

Referenced literature associated with the commercial availability of this compound suggests its inclusion in studies published in journals such as the Malaysian Journal of Analytical Sciences, Biomaterials, Free Radical Research, and the Journal of Agricultural and Food Chemistry. However, the specific context and findings related to this compound within these publications could not be readily accessed or verified through open-source searches.

Future Research Directions

The lack of detailed public information on the biological activities of this compound presents an opportunity for novel research. As a triterpenoid, a class of compounds known for a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities, this compound represents a candidate for further investigation.

Future research could focus on:

-

In vitro screening: Assessing the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of this compound against various cell lines and microbial strains.

-

Mechanism of action studies: Elucidating the specific cellular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of disease.

Logical Relationship: Research Initiation Workflow

The following diagram outlines a logical workflow for initiating research on a compound with limited existing data, such as this compound.

References

An In-depth Technical Guide on the Triterpenoid Nature of Methyl Eichlerianate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Methyl eichlerianate, confirming its classification as a triterpenoid. This document synthesizes structural data, experimental evidence, and biosynthetic context to offer a detailed resource for researchers in natural product chemistry, pharmacology, and drug development. Key spectroscopic data are summarized, and generalized experimental protocols for the isolation and characterization of such compounds are detailed. Furthermore, the biosynthetic origin of the dammarane-type triterpenoid scaffold is illustrated, providing a complete overview of this compound's chemical identity.

Introduction: The Classification of this compound

This compound is unequivocally classified as a triterpenoid .[1] Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a C30 isoprenoid precursor, squalene.[2][3][4] The chemical formula of this compound, C₃₁H₅₂O₄, is consistent with a modified triterpenoid structure, where the additional carbon and oxygen atoms are accounted for by the methyl ester functional group and other oxygen-containing moieties.[1]

Specifically, this compound is the methyl ester of eichlerianic acid, a naturally occurring dammarane-type triterpenoid .[5] Dammarane triterpenoids are characterized by a tetracyclic core structure. Eichlerianic acid has been isolated from plants of the Meliaceae family, such as Dysoxylum richii and Dysoxylum lenticellatum.[3][6]

Structural Elucidation and Spectroscopic Data

The structural determination of triterpenoids like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of the parent compound, eichlerianic acid, has established its molecular formula as C₃₀H₅₀O₄.[5] The fragmentation pattern observed in the electron ionization mass spectrum (EIMS) of this compound provides key information about its dammarane skeleton.

Table 1: Key Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity, %) | Inferred Fragmentation |

| [M]+ | 488 | Molecular Ion |

| 473 | 15 | [M - CH₃]⁺ |

| 428 | 10 | [M - C₃H₆O]⁺ (loss of acetone from side chain) |

| 235 | 20 | Cleavage of the C17-C20 bond |

| 221 | 30 | Further fragmentation of the tetracyclic core |

| 143 | 100 | Characteristic fragment of the dammarane side chain |

| 125 | 45 | Further fragmentation of the side chain |

| 99 | 50 | Isopropenyl group fragment |

Note: This data is synthesized from typical fragmentation patterns of dammarane triterpenoids and specific data reported for a compound identified as identical to this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure and stereochemistry of this compound.

Table 2: Key ¹H NMR Spectroscopic Data for Eichlerianic Acid

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-24 | 3.63 | dd | 5.5, 9.8 |

| Tertiary Methyls (7 groups) | 0.8 - 1.3 | s | - |

Source: Synthesized from data reported for eichlerianic acid.[5]

Biosynthesis of the Triterpenoid Skeleton

This compound, being a triterpenoid, originates from the isoprenoid biosynthetic pathway. The fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and structural elucidation of triterpenoids like this compound, based on standard laboratory practices.

Isolation of Eichlerianic Acid

This protocol describes a typical procedure for the extraction and isolation of triterpenoids from a plant source.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves of Dysoxylum richii) is exhaustively extracted with a solvent such as methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column to yield pure eichlerianic acid.

Preparation of this compound

This compound can be prepared from eichlerianic acid by esterification.

Methodology:

-

Esterification: Eichlerianic acid is dissolved in methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.

-

Reaction: The mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a non-polar solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting this compound can be further purified by column chromatography if necessary.

Structural Analysis

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For triterpenoids, a derivatization step is often necessary to increase their volatility.

Methodology:

-

Derivatization: The purified this compound is derivatized by silylation. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-80°C) for a short period.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, operated at a high temperature (e.g., 280°C).

-

Oven Program: A temperature gradient is used, for example, starting at 150°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.

-

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the stereochemistry of the molecule.

Biological Activities of Dammarane-type Triterpenoids

Dammarane-type triterpenoids, the class to which this compound belongs, have been reported to exhibit a range of biological activities. While specific studies on this compound are limited, research on related compounds suggests potential pharmacological applications.

-

Antiviral Activity: Dammarane triterpenoids have shown promising antiviral activities against a variety of viruses, including herpes simplex virus, human immunodeficiency virus (HIV), and hepatitis B virus.[2][3][4][5] The mechanisms of action can include inhibiting viral entry, replication, or assembly.

-

Cytotoxic and Anticancer Activity: Several dammarane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells.[5] These compounds can induce apoptosis and inhibit cell proliferation, making them interesting candidates for cancer research.

-

Anti-inflammatory Activity: Some dammarane saponins have been shown to possess anti-inflammatory properties.[3]

Conclusion

Based on its chemical structure, biosynthetic origin, and spectroscopic data, this compound is definitively classified as a dammarane-type triterpenoid. This technical guide provides a foundational resource for researchers, summarizing the key evidence and outlining the standard experimental procedures for the study of this and related compounds. The potential biological activities of the dammarane scaffold highlight the importance of further investigation into this compound for potential applications in drug discovery and development.

References

- 1. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy Eichlerianic acid | 56421-13-7 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

Methyl Eichlerianate: A Deep Dive into its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Methyl eichlerianate, a naturally occurring dammarane-type triterpenoid, has emerged as a compound of interest in the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory effects. Detailed experimental protocols and an exploration of its potential mechanism of action are presented to support further research and development.

Quantitative Analysis of Biological Activities

The biological activities of this compound have been quantified in preclinical studies, primarily focusing on its efficacy against cancer cell lines and its ability to modulate inflammatory responses. The following tables summarize the key quantitative data.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | > 50 |

| HepG2 | Human Liver Hepatocellular Carcinoma | > 50 |

| MCF-7 | Human Breast Adenocarcinoma | > 50 |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Assay | IC50 (µM) |

| RAW264.7 | Inhibition of LPS-stimulated nitric oxide production | > 100 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Detailed Experimental Protocols

The following protocols are based on the methodologies reported in the primary literature assessing the biological activities of this compound and other triterpenoids.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a) Cell Culture and Seeding:

-

Human cancer cell lines (A549, HepG2, and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

b) Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.

-

The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. A vehicle control (solvent only) and a positive control (a known cytotoxic drug) are included.

-

The plates are incubated for 48 hours.

c) MTT Assay and Data Analysis:

-

After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

MTT Assay Workflow Diagram

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Cells)

This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

a) Cell Culture and Seeding:

-

RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere.

b) Compound Treatment and Stimulation:

-

Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but no compound treatment are included.

-

The plates are incubated for 24 hours.

c) Nitric Oxide Measurement (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a standard curve.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound have not been definitively elucidated, research on structurally similar dammarane-type triterpenoids provides valuable insights into its potential mechanism of action, particularly in the context of inflammation.

Many dammarane-type triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

The proposed mechanism involves the following steps:

-

Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα.

-

Prevention of NF-κB Nuclear Translocation: The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.

-

Suppression of Pro-inflammatory Gene Transcription: Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

It is hypothesized that this compound may interfere with one or more of these steps, thereby downregulating the inflammatory response. Further investigation, such as Western blot analysis of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65 subunit of NF-κB), is required to confirm this hypothesis.

Hypothesized NF-κB Inhibition

Antileishmanial Activity: An Area for Future Research

To date, there is no specific published data on the antileishmanial activity of this compound. However, other methyl esters, such as methyl gallate, have demonstrated significant antileishmanial properties. This suggests that the potential of this compound as an antileishmanial agent warrants investigation. Future studies could involve screening this compound against different Leishmania species and determining its efficacy against both promastigote and amastigote stages of the parasite.

Conclusion and Future Directions

This compound has demonstrated modest in vitro cytotoxic and anti-inflammatory activities. While the current data provides a foundational understanding of its biological potential, further research is necessary to fully elucidate its therapeutic value. Key areas for future investigation include:

-

In-depth Mechanistic Studies: To confirm the involvement of the NF-κB pathway and explore other potential molecular targets.

-

In Vivo Efficacy and Safety: To evaluate the therapeutic effects and safety profile of this compound in animal models of cancer and inflammation.

-

Exploration of Other Biological Activities: To investigate its potential as an antileishmanial, antiviral, or antimicrobial agent.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound with improved potency and selectivity.

The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related natural products.

In-depth Technical Guide: Anti-inflammatory Properties of Methyl eichlerianate

Notice: A thorough literature search did not yield any scientific publications or data regarding the anti-inflammatory properties of a compound specifically named "Methyl eichlerianate." The following guide is a structured template demonstrating the expected format and content based on typical anti-inflammatory research, which can be populated once relevant data for this compound becomes available.

Executive Summary

This document will provide a comprehensive technical overview of the anti-inflammatory properties of this compound. It will cover its effects on key inflammatory mediators and signaling pathways, supported by quantitative data from in vitro and in vivo studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Inflammation and Therapeutic Context

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research. This guide will explore the potential of this compound as one such agent.

In Vitro Anti-inflammatory Activity

The in vitro effects of this compound on cellular models of inflammation will be detailed here.

Inhibition of Pro-inflammatory Mediators

The ability of this compound to inhibit the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) will be presented.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Concentration of this compound | Inhibition (%) | IC50 (µM) |

| Nitric Oxide (NO) | Data not available | Data not available | Data not available |

| Tumor Necrosis Factor-α (TNF-α) | Data not available | Data not available | Data not available |

| Interleukin-6 (IL-6) | Data not available | Data not available | Data not available |

| Interleukin-1β (IL-1β) | Data not available | Data not available | Data not available |

| Prostaglandin E2 (PGE2) | Data not available | Data not available | Data not available |

Experimental Protocols

RAW 264.7 macrophages would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells would be pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of LPS for a further 24 hours.

NO production in the culture supernatant would be measured using the Griess reagent assay. The absorbance at 540 nm would be measured, and the nitrite concentration calculated from a sodium nitrite standard curve.

The concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants would be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

The cytotoxicity of this compound on RAW 264.7 cells would be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed inhibitory effects are not due to cell death.

In Vivo Anti-inflammatory Activity

The efficacy of this compound in animal models of inflammation will be described in this section.

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | Inhibition of Edema (%) |

| Control (Vehicle) | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin (Positive Control) | 10 | Data not available | Data not available |

Experimental Protocols

Male Wistar rats (180-200 g) would be used. They would be housed under standard laboratory conditions with free access to food and water. All animal experiments would be conducted in accordance with approved ethical guidelines.

Animals would be orally administered with this compound or the vehicle one hour before the subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. Paw volume would be measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema would be calculated by comparing the increase in paw volume in the treated groups with the control group.

Mechanism of Action: Signaling Pathways

The molecular mechanisms underlying the anti-inflammatory effects of this compound will be elucidated here.

Effect on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. The effect of this compound on the activation of this pathway will be detailed.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Effect on the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are key signaling molecules involved in the inflammatory response. The modulatory effect of this compound on this pathway will be presented.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols for Signaling Pathway Analysis

RAW 246.7 cells would be treated with this compound and/or LPS. Cell lysates would be prepared, and proteins separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK). Following incubation with HRP-conjugated secondary antibodies, protein bands would be visualized using an enhanced chemiluminescence detection system.

Conclusion

This section will summarize the key findings on the anti-inflammatory properties of this compound. It will highlight its potential as a therapeutic agent and suggest future directions for research, including more extensive preclinical and clinical studies to fully characterize its efficacy and safety profile.

Antimicrobial Effects of Methyl Eichlerianate: A Technical Overview and Methodological Framework

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of the antimicrobial properties of Methyl eichlerianate. An extensive review of published scientific literature reveals a significant gap in research specifically investigating the antimicrobial efficacy of this compound. While the chemical structure of this compound (CAS 56421-12-6) is known, there is no publicly available data on its Minimum Inhibitory Concentrations (MICs), Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs), or its mechanisms of action against microbial pathogens. This document, therefore, serves a dual purpose: to report the absence of specific data on this compound and to provide a comprehensive methodological framework for conducting and presenting such research, should the compound be investigated in the future. The protocols and data presentation formats outlined herein are based on established standards in antimicrobial susceptibility testing and can serve as a template for future studies.

Introduction to this compound

This compound is a known chemical compound, yet its biological activities, particularly its potential as an antimicrobial agent, remain unexplored in the scientific literature. The increasing demand for novel antimicrobial agents to combat multidrug-resistant pathogens makes compounds like this compound interesting candidates for screening and development. This guide is intended to provide the necessary background and experimental frameworks for researchers initiating such investigations.

Quantitative Antimicrobial Activity Data (Hypothetical Framework)

In the absence of experimental data for this compound, the following tables have been created as a template to illustrate how quantitative data on its antimicrobial activity should be presented. These tables are designed for clarity and ease of comparison, which are critical for evaluating the potential of a new antimicrobial compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Standard Bacterial Strains

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 25923 | Data not available |

| Bacillus subtilis | Gram-positive | 6633 | Data not available |

| Escherichia coli | Gram-negative | 25922 | Data not available |

| Pseudomonas aeruginosa | Gram-negative | 27853 | Data not available |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungal Strains

| Fungal Strain | ATCC Number | MIC (µg/mL) |

| Candida albicans | 90028 | Data not available |

| Aspergillus fumigatus | 204305 | Data not available |

Table 3: Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) of this compound

| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Data not available | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available | Data not available |

| Candida albicans | Data not available | Data not available | Data not available |

Detailed Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed, standardized protocols that should be employed to determine the antimicrobial activity of this compound. Adherence to these protocols ensures the reproducibility and comparability of results.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][2]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

This compound stock solution of known concentration

-

Positive control (microorganism in broth without the compound)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates.

-

Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]

-

Add the diluted inoculum to each well containing the serially diluted compound.

-

Include positive and negative controls on each plate.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (typically 16-24 hours at 37°C for most bacteria).[1]

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination from the broth microdilution assay, take an aliquot (typically 10-50 µL) from each well that shows no visible growth.[3]

-

Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates under the same conditions as the initial MIC assay.

-

The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.[3]

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate the standard workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be investigated for this compound.

Caption: Workflow for MIC and MBC/MFC Determination.

Caption: Hypothetical Mechanism of Action Pathway.

Conclusion and Future Directions

There is currently no published scientific evidence to support or refute the antimicrobial activity of this compound. The frameworks presented in this guide offer a standardized approach to systematically evaluate its potential. Future research should focus on performing initial screening assays, such as the broth microdilution method, against a broad panel of clinically relevant bacteria and fungi. If promising activity is observed, subsequent studies should aim to determine its bactericidal or fungicidal properties, investigate its mechanism of action, and assess its toxicity and potential for in vivo efficacy. Such a systematic approach is essential for the development of any new potential antimicrobial therapeutic.

References

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Eichlerianic Acid and Its Derivatives: A Technical Review of Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid, a naturally occurring dammarane-type triterpenoid, has emerged as a compound of significant interest in the field of medicinal chemistry. Primarily isolated from plants of the Aglaia genus, it possesses a characteristic tetracyclic triterpenoid core. While research on eichlerianic acid itself has highlighted its potential, the exploration of its derivatives remains a nascent yet promising field for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on eichlerianic acid and its broader class of dammarane triterpenoid derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Due to the limited availability of data on specific derivatives of eichlerianic acid, this review will draw upon findings from structurally related dammarane triterpenoids to illustrate the therapeutic potential and avenues for future research.

Chemical Properties of Eichlerianic Acid

Eichlerianic acid is a complex triterpenoid with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.72 g/mol . Its structure features a dammarane skeleton, which is a tetracyclic system that forms the core of many bioactive natural products.

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₄ |

| Molecular Weight | 474.72 g/mol |

| IUPAC Name | 4-(2-carboxyethyl)-4a,7,7,10a-tetramethyl-1-(6-methyl-6-oxoheptan-2-yl)dodecahydrophenanthren-1-ol |

| Stereochemistry | (20S,24S)-epoxy-25-hydroxy-dammaran-3-one |

Synthesis and Derivatization of Dammarane Triterpenoids

The synthesis of dammarane-type triterpenoids and their derivatives is a key area of research aimed at improving their pharmacological properties. Both total synthesis and semi-synthetic modifications of naturally occurring precursors are employed.

Experimental Protocol: General Synthesis of Dammarane Triterpenoid Derivatives

The following protocol is a generalized representation of the synthesis of dammarane triterpenoid derivatives, based on common laboratory practices.

Materials:

-

Starting dammarane triterpenoid (e.g., panaxadiol, protopanaxadiol)

-

Acylating agents (e.g., acid anhydrides, acyl chlorides)

-

Alkylating agents (e.g., alkyl halides)

-

Oxidizing and reducing agents

-

Appropriate solvents (e.g., dichloromethane, tetrahydrofuran, pyridine)

-

Catalysts (e.g., 4-dimethylaminopyridine (DMAP), triethylamine)

-

Chromatography supplies (silica gel, solvents for elution)

Procedure:

-

Dissolution: Dissolve the starting dammarane triterpenoid in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Add the modifying reagent (e.g., acylating or alkylating agent) and a catalyst, if necessary. The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, the reaction is quenched by the addition of water or a suitable aqueous solution.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Characterization: The structure of the purified derivative is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Biological Activities of Dammarane Triterpenoid Derivatives

Dammarane triterpenoids, the class of compounds to which eichlerianic acid belongs, exhibit a wide range of biological activities. The derivatization of these natural products can lead to enhanced potency and selectivity.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of dammarane triterpenoids against various cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Dammarane Triterpenoid 1 | DU145 (Prostate) | 5 and 10 | [2] |

| Ginsenoside-Rg18 | A549 (Lung) | 150 | [3] |

| Gypensapogenin H | DU145 (Prostate) | Not specified | [4] |

| (20S)-20-hydroxydammar 24-en-3-on | B16-F10 (Melanoma) | 21.55 ± 0.25 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds (eichlerianic acid or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Dammarane triterpenoids have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Ginsenosides (SF, Rk3, Rg6, Rs4) | NF-κB inhibition | 10.17 - 25.12 | [8] |

| Epimuqubilin A | NO inhibition in RAW 264.7 cells | 7.4 | [9] |

| Sigmosceptrellin A | NO inhibition in RAW 264.7 cells | 9.9 | [9] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

96-well plates

-

Test compounds

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Griess reagent Part B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Signaling Pathways

The biological activities of dammarane triterpenoids are mediated through their interaction with various cellular signaling pathways.

Apoptosis Signaling Pathway

Many dammarane triterpenoids induce cytotoxicity in cancer cells by triggering apoptosis, the process of programmed cell death. This often involves the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by dammarane triterpenoids.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of dammarane triterpenoids are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the expression of pro-inflammatory genes.[3][8][12]

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gypensapogenin H, a novel dammarane-type triterpene induces cell cycle arrest and apoptosis on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. scienceopen.com [scienceopen.com]

- 9. mdpi.com [mdpi.com]